molecular formula C12H12N2O2S B12000151 N'-phenylbenzenesulfonohydrazide CAS No. 6596-69-6

N'-phenylbenzenesulfonohydrazide

Cat. No.: B12000151
CAS No.: 6596-69-6
M. Wt: 248.30 g/mol
InChI Key: NLEOEXCPIKOHJB-UHFFFAOYSA-N
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Description

N’-phenylbenzenesulfonohydrazide is an organic compound with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.301 g/mol It is a sulfonyl hydrazide derivative, characterized by the presence of a sulfonyl group attached to a hydrazide moiety, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-phenylbenzenesulfonohydrazide can be synthesized through the reaction of benzenesulfonyl chloride with phenylhydrazine . The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-phenylbenzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-phenylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl azides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide moiety under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl azides.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted hydrazides.

Mechanism of Action

The mechanism of action of N’-phenylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

N’-phenylbenzenesulfonohydrazide can be compared with other sulfonyl hydrazides, such as:

  • N’-methylbenzenesulfonohydrazide
  • N’-ethylbenzenesulfonohydrazide
  • N’-propylbenzenesulfonohydrazide

Uniqueness

N’-phenylbenzenesulfonohydrazide is unique due to the presence of a phenyl group, which can enhance its stability and reactivity compared to its alkyl-substituted counterparts . This structural feature also contributes to its potential biological activity and versatility in synthetic applications.

Properties

CAS No.

6596-69-6

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

N'-phenylbenzenesulfonohydrazide

InChI

InChI=1S/C12H12N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10,13-14H

InChI Key

NLEOEXCPIKOHJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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